molecular formula C19H15F3N4O2S B14975370 2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14975370
M. Wt: 420.4 g/mol
InChI Key: KHSHJIJESKLHBH-UHFFFAOYSA-N
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Description

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a thiazole ring, a phenylcarbamoyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with phenyl isocyanate to form the phenylcarbamoyl derivative. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylcarbamoyl moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring and the phenylcarbamoyl group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    Phenylcarbamoyl derivatives: Compounds with a phenylcarbamoyl group that exhibit similar chemical reactivity.

    Trifluoromethylphenyl compounds: Molecules containing a trifluoromethylphenyl group, known for their unique electronic properties.

Uniqueness

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15F3N4O2S

Molecular Weight

420.4 g/mol

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H15F3N4O2S/c20-19(21,22)12-6-8-14(9-7-12)23-16(27)10-15-11-29-18(25-15)26-17(28)24-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,23,27)(H2,24,25,26,28)

InChI Key

KHSHJIJESKLHBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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